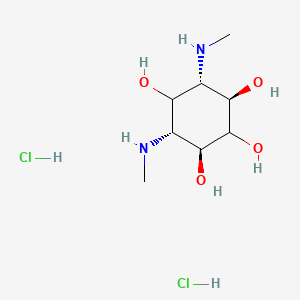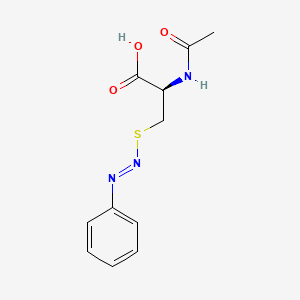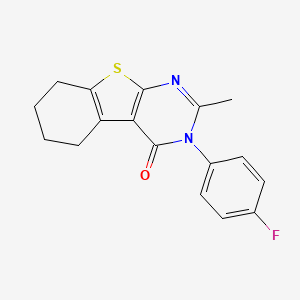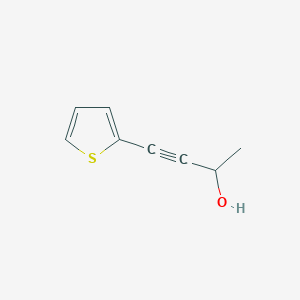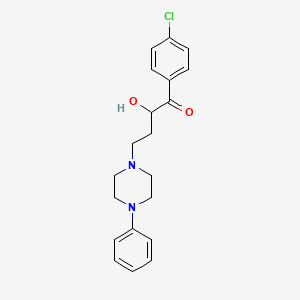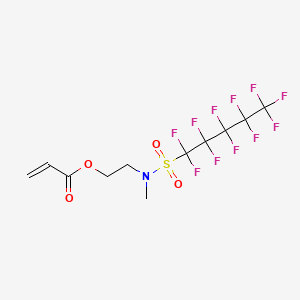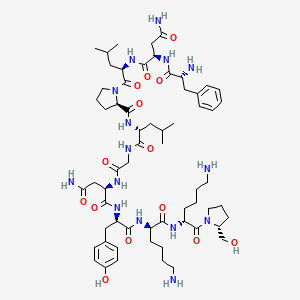![molecular formula C17H15BrO B15289119 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine: is a tricyclic compound that belongs to the dibenzoxepine family. This compound is characterized by its unique structure, which includes a seven-membered oxepine ring fused with two benzene rings. The presence of a bromopropylidene group at the 11th position adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine typically involves the reaction of dibenzo[b,e]oxepin with a bromopropylidene reagent under specific conditions. One common method involves the use of polyphosphoric acid at elevated temperatures to facilitate the reaction . The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure scalability and cost-effectiveness. This includes the use of advanced intermediates and final crystallization steps to achieve high purity . The process may also involve the use of specific catalysts and solvents to enhance the reaction efficiency.
化学反応の分析
Types of Reactions: 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropylidene group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bond in the bromopropylidene group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It serves as a model compound for understanding the behavior of tricyclic structures in biological systems .
Medicine: In medicine, derivatives of dibenzoxepine, such as doxepin, are used as antidepressants and analgesics. The study of this compound helps in the development of new therapeutic agents with improved efficacy and safety profiles .
Industry: The compound finds applications in the development of advanced materials and industrial chemicals. Its unique properties make it suitable for use in various industrial processes and formulations .
作用機序
The mechanism of action of 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine involves its interaction with specific molecular targets and pathways. The bromopropylidene group plays a crucial role in its reactivity and binding affinity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Doxepin: A tricyclic antidepressant with a similar dibenzoxepine structure.
Dibenzazepine: Another tricyclic compound with a different heteroatom in the ring.
Dibenzocycloheptene: A tricyclic compound with a seven-membered ring structure but different substituents.
Uniqueness: 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine is unique due to the presence of the bromopropylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H15BrO |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
(11Z)-11-(3-bromopropylidene)-6H-benzo[c][1]benzoxepine |
InChI |
InChI=1S/C17H15BrO/c18-11-5-9-15-14-7-2-1-6-13(14)12-19-17-10-4-3-8-16(15)17/h1-4,6-10H,5,11-12H2/b15-9- |
InChIキー |
DETQAGMEETUWKX-DHDCSXOGSA-N |
異性体SMILES |
C1C2=CC=CC=C2/C(=C/CCBr)/C3=CC=CC=C3O1 |
正規SMILES |
C1C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C3O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)

